4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a bromine atom, a dimethoxybenzoyl group, and an azetidinyl moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. The azetidinyl intermediate is then reacted with 2,3-dimethoxybenzoyl chloride under basic conditions to form the benzoyl azetidinyl compound. Finally, this intermediate is subjected to a bromination reaction using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,2-dimethoxybenzene: Similar in structure but lacks the azetidinyl and pyrazole moieties.
1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a bromine atom, a dimethoxybenzoyl group, and an azetidinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H18BrN3O3 |
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Molecular Weight |
380.24 g/mol |
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H18BrN3O3/c1-22-14-5-3-4-13(15(14)23-2)16(21)19-7-11(8-19)9-20-10-12(17)6-18-20/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
CZOFHGYVFLNQPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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